molecular formula C16H17NO3 B11850784 Ethyl 4-((4-hydroxybenzyl)amino)benzoate CAS No. 64261-01-4

Ethyl 4-((4-hydroxybenzyl)amino)benzoate

Cat. No.: B11850784
CAS No.: 64261-01-4
M. Wt: 271.31 g/mol
InChI Key: YRUZEIOMROQARL-UHFFFAOYSA-N
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Description

Ethyl 4-((4-hydroxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-hydroxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-hydroxybenzyl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-hydroxybenzaldehyde. The reaction proceeds through a Schiff base formation followed by reduction. The general steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-hydroxybenzyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be further reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid for nitration or aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 4-((4-hydroxybenzyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-((4-hydroxybenzyl)amino)benzoate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2-hydroxybenzyl)amino)benzoate: Similar structure but with the hydroxyl group in the ortho position.

    Ethyl 4-aminobenzoate: Lacks the hydroxybenzyl substitution.

    4-Hydroxybenzoic acid: A simpler structure without the ethyl ester and amino groups.

Uniqueness

Ethyl 4-((4-hydroxybenzyl)amino)benzoate is unique due to the presence of both the ethyl ester and the 4-hydroxybenzylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 4-((4-hydroxybenzyl)amino)benzoate is an organic compound belonging to the class of benzoates, characterized by its ethyl ester group and an amino substituent. Its biological activity has garnered interest due to its potential applications in pharmacology and biochemistry. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21NO3
  • Molecular Weight : 315.36 g/mol
  • Functional Groups : Ethoxy group, hydroxyl group, amino group

The presence of these functional groups suggests that this compound may interact with various biological targets, influencing its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis. This mechanism is critical in modulating metabolic pathways.
  • Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular environments .
  • Gastroprotective Effects : Similar compounds have shown gastroprotective activities by enhancing mucus secretion and reducing gastric lesions in animal models .

Antimicrobial Activity

A study synthesized various derivatives from ethyl 4-amino benzoate, including imides and Schiff bases, which demonstrated significant antimicrobial activity against various pathogens. The derivatives exhibited varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents based on this compound .

Antioxidant Properties

In vitro studies have shown that this compound can scavenge free radicals effectively. This property is essential for protecting cells from oxidative damage, which is implicated in various diseases .

Gastroprotective Effects

Research on structurally similar compounds has revealed their gastroprotective effects. For instance, a study involving Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate demonstrated a significant reduction in ethanol-induced gastric lesions in rats. The findings are summarized in the table below:

ParameterControl GroupETHAB (20 mg/kg)
Gastric Lesions (count)155
Mucus Secretion (mg/g)0.51.5
SOD Activity (U/mg protein)515
MDA Level (µmol/L)1.20.5

These results indicate that pretreatment with the compound significantly enhances gastric protection through various biochemical markers .

Case Studies

  • Antimicrobial Efficacy : A research conducted by Ahmed et al. synthesized several derivatives from ethyl 4-amino benzoate and evaluated their antimicrobial properties against common bacterial strains. The study found that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications .
  • Oxidative Stress Reduction : A study explored the antioxidant capabilities of this compound using cell lines exposed to oxidative stress conditions. The results indicated a significant reduction in reactive oxygen species (ROS), supporting its role as a protective agent against oxidative damage .

Properties

CAS No.

64261-01-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate

InChI

InChI=1S/C16H17NO3/c1-2-20-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(18)10-4-12/h3-10,17-18H,2,11H2,1H3

InChI Key

YRUZEIOMROQARL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)O

Origin of Product

United States

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